(R)-Ru(OAc)2(BINAP) (R)-Ru(OAc)2(BINAP)
Brand Name: Vulcanchem
CAS No.: 261948-85-0
VCID: VC4878569
InChI: InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);
SMILES: CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]
Molecular Formula: C48H40O4P2Ru
Molecular Weight: 843.8 g/mol

(R)-Ru(OAc)2(BINAP)

CAS No.: 261948-85-0

Cat. No.: VC4878569

Molecular Formula: C48H40O4P2Ru

Molecular Weight: 843.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-Ru(OAc)2(BINAP) - 261948-85-0

Specification

CAS No. 261948-85-0
Molecular Formula C48H40O4P2Ru
Molecular Weight 843.8 g/mol
IUPAC Name acetic acid;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium
Standard InChI InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);
Standard InChI Key XANQJWCSQJDBEA-UHFFFAOYSA-N
SMILES CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]
Canonical SMILES CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Identifiers

(R)-Ru(OAc)₂(BINAP) possesses the molecular formula C₄₈H₄₀O₄P₂Ru, with a molar mass of 879.85 g/mol . Key identifiers include:

PropertyValue
CAS Registry Number325146-81-4, 261948-85-0
EC Number689-262-0, 815-432-2
IUPAC NameBis(acetato)[(R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]ruthenium(II)

The BINAP ligand’s axial chirality, derived from the binaphthyl backbone, induces a helical configuration that selectively stabilizes transition states during catalysis .

Structural Dynamics

X-ray crystallography reveals a pseudo-octahedral geometry around the ruthenium center. The two acetate ligands occupy axial positions, while the BINAP ligand’s phosphorus atoms coordinate equatorially, creating a chiral environment . This arrangement ensures optimal substrate binding and hydrogen activation, as demonstrated in density functional theory (DFT) studies .

Synthesis and Catalytic Mechanism

Synthetic Pathways

Applications in Asymmetric Hydrogenation

Geraniol to Citronellol

(R)-Ru(OAc)₂(BINAP) achieves up to 99% conversion in geraniol hydrogenation, producing S-citronellol with 60–87% ee depending on reaction conditions . Comparative data for solvent effects are summarized below:

SolventConversion (2 h)Selectivity to Citronellolee (%)
Methanol99%95%60
Ethanol95%94%58
1-Propanol90%93%57
2-Propanol85%92%56

The reaction rate followed the order methanol > ethanol > 1-propanol > 2-propanol, attributed to solvent polarity effects on transition-state stabilization .

Trifluoromethylated Compounds

This catalyst hydrogenates 2-(trifluoromethyl)acrylic acid to optically active 2-(trifluoromethyl)propionic acid, a key intermediate in fluorinated pharmaceuticals . The reaction proceeds at 50 bar H₂ in methanol, yielding 92% ee .

1,1′-Disubstituted Olefins

(R)-Ru(OAc)₂(BINAP) catalyzes the hydrogenation of 1-methyleneindan and 1-methylenetetralins, producing chiral hydrocarbons with >90% ee . These products serve as building blocks for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Influence of Reaction Parameters

Hydrogen Pressure

Increasing H₂ pressure accelerates reaction rates and enhances enantioselectivity. For geraniol hydrogenation, elevating pressure from 5 to 40 bar boosted ee from 41% to 87% . Kinetic modeling attributed this to increased surface coverage of hydrogen on the catalyst .

Catalyst Variants

Comparative studies with R-Ru(OAc)₂(T-BINAP) (tetra-methylated BINAP) showed higher enantioselectivity (60% vs. 50% ee) due to steric hindrance altering substrate approach trajectories .

Kinetic Modeling and Mechanistic Validation

A microkinetic model for geraniol hydrogenation was developed, incorporating six elementary steps :

  • Substrate adsorption

  • H₂ dissociation

  • Hydride transfer

  • Proton transfer

  • Product desorption

  • Isomerization

Rate constants (k₁–k₆) were estimated via nonlinear regression, achieving a residual sum of squares (RSS) of 0.012 . The model accurately predicted substrate depletion and ee trends across pressures (R² = 0.98) .

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